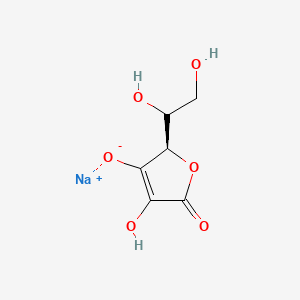![molecular formula C15H22O5 B1260109 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR)-](/img/structure/B1260109.png)
3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Artemisinin is an ancient Chinese herbal therapy for malarial fevers which has been recently found to have potent activity against many forms of malarial organisms, including chloroquine-resistant Plasmodium falciparum. Several artemisinin derivatives have been developed for clinical use in prevention and treatment of malaria, some of which have been linked to rare instances of acute liver injury.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis and Structural Conformation : This compound has been used in the synthesis of N-Salicylaldehyde hydrazone modified 11-azaartemisinins and their derivatives, with studies focusing on their conformations and interactions with hemin, a key component in the treatment of malaria. The compound's conformation and solubility properties have been explored for bioactivity evaluations (Li et al., 2019).
Crystallization and Crystal Structure Analysis : The compound has been a focus in studies on crystallization processes, particularly in the context of its role as an active pharmaceutical ingredient. Research has delved into its metastable zone width, nucleation, and crystal growth kinetics, providing insights critical for pharmaceutical manufacturing (Zhang et al., 2015).
X-Ray Crystallography : In-depth structural analysis using X-ray crystallography has been conducted, especially in the context of microbial transformation of artemisinin. This research is significant for understanding the stereochemistry of similar compounds (Carvalho et al., 2008).
Biological and Pharmacological Research
Antimalarial Activity : Artemether, a derivative of this compound, has been extensively studied for its efficacy against malaria, particularly malignant malaria. Research has focused on understanding its mechanism of action, such as its impact on mitochondrial function and nutritional intake of Plasmodium falciparum (Yanyun et al., 2017).
Anticancer Activity : Derivatives of this compound have been synthesized and evaluated for their antitumor activity. The focus has been on understanding their interaction with DNA and their potential as anticancer agents (Nguyen et al., 2006).
Cytotoxicity Studies : Research on pyrano[4,3-b]chromones, structurally related to this compound, has been conducted to explore their cytotoxic effects on human oral squamous cell carcinoma cell lines. These studies contribute to understanding the structure-activity relationships in potential cancer treatments (Nagai et al., 2018).
properties
Product Name |
3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR)- |
|---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(1R,5R,9R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10?,11?,13?,14-,15-/m1/s1 |
InChI Key |
BLUAFEHZUWYNDE-DFFGHCKCSA-N |
Isomeric SMILES |
C[C@@H]1CCC2[C@H](C(=O)OC3[C@@]24C1CC[C@](O3)(OO4)C)C |
SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |
synonyms |
arteannuin artemisinin artemisinine qinghaosu quing hau sau quinghaosu |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



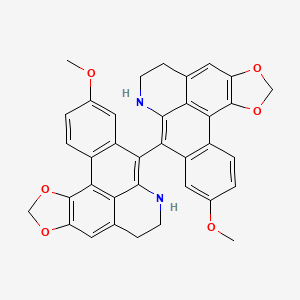
![Sodium tetrakis[3,5-bis(2-methoxyhexafluoro-2-propyl)phenyl]borate](/img/structure/B1260032.png)
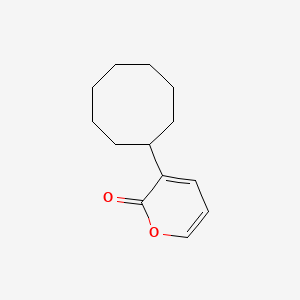
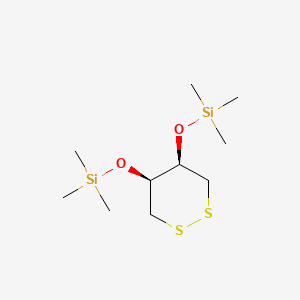
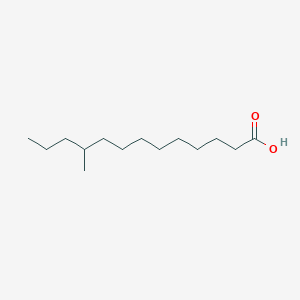
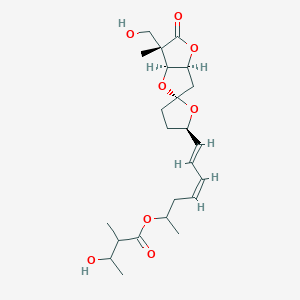
![1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B1260043.png)
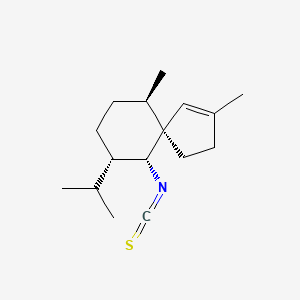
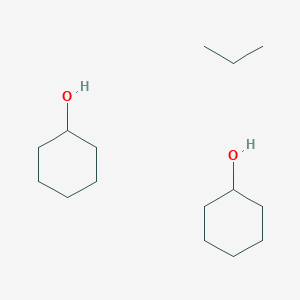

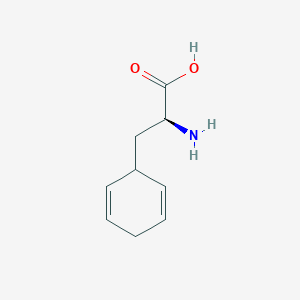
![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenol](/img/structure/B1260048.png)

